5-Fluoropentan-1-ol

Vue d'ensemble

Description

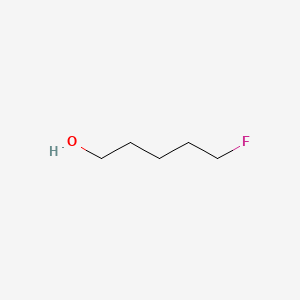

5-Fluoropentan-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, with a fluorine atom substituted at the fifth carbon position. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Fluoropentan-1-ol can be synthesized by reacting pentanol with hydrofluoric acid. The reaction involves the substitution of a hydrogen atom with a fluorine atom at the fifth carbon position. The specific reaction conditions include maintaining an appropriate temperature and pressure to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where pentanol and hydrofluoric acid are combined under controlled conditions. The process ensures high yield and purity of the final product by optimizing reaction parameters such as temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoropentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form a corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed:

Oxidation: Formation of 5-fluoropentanoic acid or 5-fluoropentanone.

Reduction: Formation of pentane.

Substitution: Formation of 5-iodopentanol when fluorine is replaced by iodine.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

Fluorinated compounds, including 5-fluoropentan-1-ol, have been shown to enhance the biological activity of drugs. The incorporation of fluorine can improve lipophilicity and metabolic stability, leading to better bioavailability and efficacy against various diseases. Recent studies indicate that fluorinated alcohols can serve as precursors for the synthesis of biologically active molecules.

Case Study: Antiviral Activity

A study highlighted the synthesis of fluorinated derivatives that exhibited antiviral properties against HIV-1. Compounds similar to this compound were tested for their ability to inhibit viral replication, showing promising results that could lead to the development of new antiviral agents .

Chemical Synthesis

Reagent in Organic Reactions

this compound is utilized as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Chemical Reactions Involving this compound

Materials Science

Development of Fluorescent Probes

In biomedical research, this compound has been employed in the development of fluorescent probes. These probes are crucial for imaging and tracking biological processes at the cellular level.

Case Study: Fluorescent Probes

Research has demonstrated that incorporating fluorinated alcohols into probe design enhances their photostability and brightness, making them suitable for advanced imaging techniques such as fluorescence microscopy.

Biochemical Applications

Modulation of Enzyme Activity

Fluorinated alcohols are known to influence enzyme activity due to their unique electronic properties. Studies have indicated that this compound can act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

Table 2: Enzyme Interaction Studies

Mécanisme D'action

The mechanism of action of 5-Fluoropentan-1-ol involves its interaction with molecular targets through the hydroxyl and fluorine groups. The fluorine atom can enhance the compound’s reactivity by influencing electron distribution and increasing the compound’s polarity. This can lead to specific interactions with enzymes, receptors, or other biomolecules, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

1-Pentanol: Lacks the fluorine atom, resulting in different reactivity and properties.

5-Fluoropentanoic acid: An oxidized form of 5-Fluoropentan-1-ol with a carboxylic acid group.

5-Iodopentanol: A halogen-substituted analog where fluorine is replaced by iodine.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it valuable in specific applications where these properties are advantageous .

Activité Biologique

5-Fluoropentan-1-ol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the 5-position of the pentan-1-ol structure. This modification can significantly influence its physicochemical properties, including lipophilicity and metabolic stability, which are critical for its biological activity.

Lipophilicity Analysis

The lipophilicity of this compound can be assessed using the logP value, which indicates how well a compound partitions between octanol and water. A higher logP value generally suggests better membrane permeability. Studies have shown that fluorination alters the logP significantly compared to non-fluorinated counterparts, affecting drug absorption and distribution .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound could inhibit cell proliferation in A549 lung cancer cells with an IC50 value in the micromolar range . This effect is thought to be mediated through the upregulation of p21, leading to G2/M phase cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory properties. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . The mechanism involves suppression of NF-κB activation, which is crucial for the expression of various inflammatory mediators.

Case Studies

Case Study 1: Anticancer Activity in Lung Cancer Models

A recent study focused on the efficacy of this compound in inducing apoptosis in lung cancer cells. The compound was tested against A549 and H1975 cell lines, showing significant cytotoxicity with IC50 values ranging from 39 to 48 μM. Flow cytometric analysis confirmed that treatment resulted in increased sub-G1 populations, indicative of apoptotic cells .

Case Study 2: Inhibition of Inflammatory Mediators

Another study evaluated the anti-inflammatory effects of fluorinated alcohols similar to this compound. The results indicated a dose-dependent inhibition of TNF-α production in LPS-stimulated THP-1 cells, with an IC50 value of approximately 58 nM. This suggests that even low concentrations can effectively modulate inflammatory responses .

Summary Table of Biological Activities

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | A549 | 39 - 48 μM | Apoptosis induction via p21 upregulation |

| Anti-inflammatory | THP-1 | 58 nM | NF-kB suppression and cytokine inhibition |

Propriétés

IUPAC Name |

5-fluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO/c6-4-2-1-3-5-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBZGBYYKHMJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207940 | |

| Record name | 1-Pentanol, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-80-3 | |

| Record name | 5-Fluoro-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.